molecular formula C19H16N4OS2 B2866047 N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1172422-05-7

N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Cat. No. B2866047
CAS RN: 1172422-05-7
M. Wt: 380.48
InChI Key: JOKFQXVYCMKPBL-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as MBTA, is a chemical compound that has gained significant attention in scientific research in recent years. MBTA is a thiazole-based compound that has been synthesized using various methods to explore its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide serve as electrophilic building blocks for creating thiazolo[3,2-a]pyrimidinone products, showcasing a synthetic route that includes the formation of N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide among other compounds. This pathway is notable for its efficiency in yielding these products through the elimination of by-products like aniline/2-aminobenzothiazole, confirmed by analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).

Antitumor Activity Evaluation

The antitumor potentials of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including those with structures similar to N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, were explored against various human tumor cell lines. These studies demonstrate the critical role of benzothiazole derivatives in developing new anticancer agents, highlighting their broad applicability in medicinal chemistry and drug discovery (Yurttaş et al., 2015).

Novel Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, showcasing structural similarities and synthetic approaches relevant to N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, were synthesized and their coordination complexes studied. These compounds exhibit significant antioxidant activity, illustrating the utility of such molecules in developing therapeutic agents with potential antioxidant properties (Chkirate et al., 2019).

Anticancer Activities of Thiazole Derivatives

The synthesis of thiazole derivatives, including structures analogous to N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, and their evaluation for anticancer activities against melanoma and other cancer types. This research underscores the therapeutic potential of thiazole derivatives in oncology (Duran & Demirayak, 2012).

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-12-7-8-15-16(9-12)26-19(22-15)23-17(24)10-14-11-25-18(21-14)20-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFQXVYCMKPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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